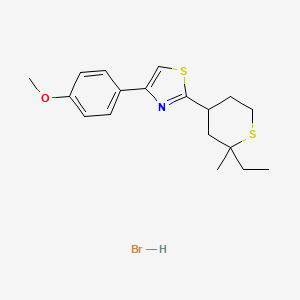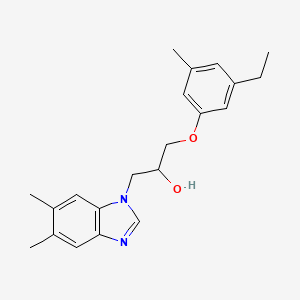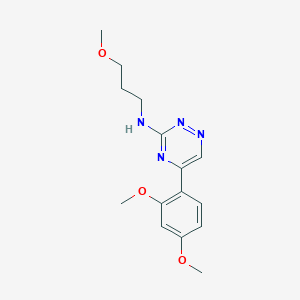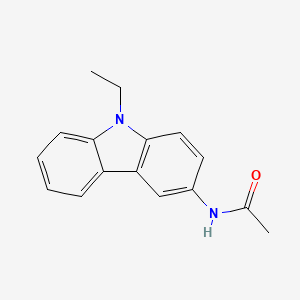
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BNPPB and is used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
BNPPB is known to inhibit chloride channels by binding to their intracellular domains and preventing their opening. This inhibition of chloride channels can have various effects on cellular processes, including the regulation of ion transport, cell volume, and membrane potential.
Biochemical and Physiological Effects:
The inhibition of chloride channels by BNPPB can have various biochemical and physiological effects, including changes in cell volume, membrane potential, and ion transport. BNPPB has also been shown to have anti-inflammatory effects, potentially through its inhibition of chloride channels in immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using BNPPB in lab experiments is its specificity for chloride channels, which allows for targeted investigation of their role in various cellular processes. However, one limitation of using BNPPB is its potential for off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving BNPPB. One area of interest is investigating its potential therapeutic applications in diseases such as cystic fibrosis and inflammatory disorders. Additionally, further investigation into the mechanism of action of BNPPB and its effects on cellular processes could lead to a better understanding of the role of chloride channels in physiology and disease. Finally, the development of more specific inhibitors of chloride channels could have significant therapeutic potential and could be an area of future research.
Synthesis Methods
The synthesis of BNPPB involves the reaction of 2-bromo-4-nitroaniline with 2-methylphenol in the presence of sodium hydroxide and acetic acid to produce the intermediate 2-bromo-4-nitrophenyl 2-methylphenyl ether. This intermediate is then reacted with butanoyl chloride in the presence of triethylamine to produce the final product, N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide.
Scientific Research Applications
BNPPB has been used in various scientific studies to investigate its potential applications in different fields. It has been studied for its potential use as an inhibitor of chloride channels, which could have therapeutic applications in cystic fibrosis and other diseases. BNPPB has also been used in studies investigating the role of chloride channels in the immune system and their potential as targets for immunomodulation.
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-12-5-2-3-6-16(12)24-10-4-7-17(21)19-15-9-8-13(20(22)23)11-14(15)18/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFGRQOFGBAYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)


![N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4971191.png)
![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4971201.png)
![8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4971208.png)

![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)

![1-(4-fluorobenzyl)-2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4971253.png)
